molecular formula C21H18BrF3N2OS B3223990 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226445-75-5

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B3223990
CAS No.: 1226445-75-5
M. Wt: 483.3
InChI Key: LYAPOFRQGDJRED-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

  • Position 1: A 4-(trifluoromethoxy)phenyl group, contributing strong electron-withdrawing properties due to the trifluoromethoxy (-OCF₃) substituent.
  • Position 2: A cyclopentylsulfanyl moiety, introducing steric bulk and lipophilicity.

The imidazole core is critical for biological activity, as demonstrated in studies where replacement with oxazole or phenyl groups led to significant loss of inhibitory effects against enzymes like Mycobacterium tuberculosis IMPDHΔCBS .

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF3N2OS/c22-15-7-5-14(6-8-15)19-13-26-20(29-18-3-1-2-4-18)27(19)16-9-11-17(12-10-16)28-21(23,24)25/h5-13,18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAPOFRQGDJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, sulfur-containing compounds, and trifluoromethoxy precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole with structurally related imidazole derivatives, focusing on substituent variations, molecular properties, and biological findings:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Biological Activity/Findings References
Target Compound 1: 4-(Trifluoromethoxy)phenyl
2: Cyclopentylsulfanyl
5: 4-Bromophenyl
~500 (estimated) N/A Imidazole core essential for activity; substituents modulate lipophilicity and binding affinity.
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 2: Benzylsulfanyl (aromatic) 505.35 Position 2: Benzylsulfanyl instead of cyclopentylsulfanyl. No direct activity data; increased aromaticity may affect steric interactions.
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-(Difluoromethoxy)phenyl
2: Thiol (-SH)
385.24 Position 1: Difluoromethoxy (-OCHF₂) instead of trifluoromethoxy (-OCF₃). Thiol group may enhance nucleophilic reactivity but reduce metabolic stability.
5-(4-Bromophenyl)-1-(3-isopropoxypropyl)-1H-imidazole-2-thiol 1: 3-Isopropoxypropyl (alkoxy chain) Not provided Position 1: Alkoxy chain introduces flexibility and hydrophilicity. Potential solubility improvement but possible vulnerability to oxidative metabolism.
4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-1H-imidazole 5: 2,3,6-Trifluorophenyl
4: Chloro
Not provided Position 5: Trifluorophenyl; additional chloro substituent. Enhanced electronegativity may improve membrane permeability.
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 1: 4-Methylphenyl (electron-donating)
2: Thiol (-SH)
Not provided Position 1: Methylphenyl reduces electron-withdrawing effects. Thiol group’s redox sensitivity may limit therapeutic utility.
2-(3-Fluoro-phenyl)-1-[1-(4-trifluoromethyl-phenyl)-1H-triazol-4-ylmethyl]-1H-benz[d]imidazole Core: Benzimidazole
Substituent: Triazole-linked trifluoromethylphenyl
369.36 Benzimidazole core instead of imidazole; triazole spacer. Extended aromatic system may enhance DNA intercalation or kinase inhibition.

Key Observations:

Alkoxy chains (e.g., 3-isopropoxypropyl) improve solubility but may compromise metabolic stability .

Position 2 Variations :

  • Cyclopentylsulfanyl offers a balance of lipophilicity and steric hindrance compared to bulkier benzylsulfanyl or reactive thiol groups .
  • Thiol (-SH) derivatives, while reactive, risk oxidation to disulfides, limiting in vivo applications .

Core Structure Importance :

  • The imidazole ring is indispensable for activity. Substitution with oxazole or phenyl groups abolishes enzyme inhibitory effects .

Halogen Effects :

  • Bromine at position 5 facilitates halogen bonding, critical for target recognition. Fluorine substitutions (e.g., in 2,3,6-trifluorophenyl) enhance electronegativity and membrane penetration .

Biological Activity

The compound 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H17BrF3N2S\text{C}_{19}\text{H}_{17}\text{BrF}_3\text{N}_2\text{S}

This structure includes notable functional groups such as a bromophenyl moiety, a trifluoromethoxy group, and a cyclopentylsulfanyl group that contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that related compounds showed promising activity against various bacterial strains. The presence of the bromophenyl and trifluoromethoxy groups enhances the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through in vitro assays measuring cytokine release. In a study by , it was shown that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Analgesic Activity

Analgesic properties were evaluated using the writhing test and hot plate test in mice. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways.
  • Receptor Modulation : It may also modulate receptors involved in nociception, such as TRPV1 and TRPA1, leading to reduced pain perception.

Case Studies

Several case studies have highlighted the therapeutic potential of similar imidazole derivatives:

  • Case Study 1 : A derivative with structural similarities demonstrated significant anti-inflammatory effects in a model of arthritis, reducing joint swelling and pain.
  • Case Study 2 : Another related compound showed efficacy against resistant strains of bacteria, suggesting that modifications to the imidazole core can yield potent antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Imidazole ring formation : Condensation of glyoxal derivatives with ammonia or primary amines under acidic conditions .
  • Substituent introduction :
  • The 4-bromophenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution.
  • The cyclopentylsulfanyl group is added through thiol-alkylation using cyclopentylthiol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
    • Trifluoromethoxyphenyl incorporation : Achieved via Ullmann coupling or copper-mediated arylations .
      Key reagents: Glyoxal, cyclopentylthiol, Pd catalysts, and trifluoromethoxy-substituted aryl halides.

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., distinguishing imidazole C-2 vs. C-4 substitution) .
  • Mass spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar imidazoles .
  • FT-IR : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ for the sulfanyl group) .

Q. What preliminary biological assays are recommended for screening activity?

  • Enzyme inhibition assays : Test against targets like IMPDH (inosine-5′-monophosphate dehydrogenase) due to structural similarity to inhibitors with bromophenyl-imidazole motifs .
  • Antimicrobial screening : Use microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclopentylsulfanyl group introduction be mitigated?

  • Protecting group strategy : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct sulfanyl addition to the imidazole C-2 position .
  • Solvent optimization : Use DMSO or DMF to stabilize transition states and enhance selectivity .
  • Catalytic systems : Employ Pd/ligand complexes (e.g., XPhos) to control cross-coupling efficiency .

Q. How do structural modifications (e.g., replacing the imidazole core) impact biological activity?

  • Imidazole vs. oxazole substitution : Replacing imidazole with oxazole in analogous compounds reduced IMPDH inhibition by 4-fold, highlighting the imidazole’s role in hydrogen bonding with enzyme active sites .
  • Bromophenyl vs. chlorophenyl : Bromine’s larger size enhances hydrophobic interactions in target binding pockets, improving potency .
  • Sulfanyl group removal : Eliminating the cyclopentylsulfanyl moiety abolished antimicrobial activity in related compounds, suggesting its critical role in membrane penetration .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton environments with carbon centers .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Q. How does the trifluoromethoxy group influence metabolic stability?

  • In vitro stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism compared to methoxy analogs .
  • Comparative studies : Replace trifluoromethoxy with methoxy; observe shorter half-life in metabolic assays due to CYP450-mediated demethylation .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Imidazole ring formationGlyoxal, NH₃, HCl (reflux, 12h)65–70
2Cyclopentylsulfanyl additionCyclopentylthiol, K₂CO₃, DMF (80°C, 6h)55–60
3Trifluoromethoxyphenyl couplingCuI, 1,10-phenanthroline, DMSO (120°C, 24h)40–45

Q. Table 2: Comparative Biological Activity of Analogues

CompoundModificationIMPDH IC₅₀ (µM)MIC (S. aureus) (µg/mL)
Target compoundNone0.128.5
Oxazole analogImidazole → oxazole0.48>64
Des-bromo analogBromophenyl → phenyl>1032

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

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